molecular formula C21H18N6O4S B15100298 methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B15100298
M. Wt: 450.5 g/mol
InChI Key: JAMBDLNFTNHOTH-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a pyrazine ring, and a triazole ring, all connected through a sulfanylacetyl linkage to a benzoate ester. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Furan and Pyrazine Rings: The furan and pyrazine rings can be introduced through nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

    Sulfanylacetylation: The sulfanylacetyl group can be introduced through a reaction with a suitable thiol and an acylating agent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative under mild oxidative conditions.

    Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Furanone derivatives

    Reduction: Dihydropyrazine derivatives

    Substitution: Functionalized triazole derivatives

Scientific Research Applications

Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and ability to interact with biological targets.

    Organic Synthesis:

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, while the furan and pyrazine rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-[({[4-(thiophen-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Uniqueness

Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of both furan and pyrazine rings, which provide a distinct set of chemical and biological properties. The combination of these rings with the triazole and benzoate moieties allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H18N6O4S

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18N6O4S/c1-30-20(29)14-4-6-15(7-5-14)24-18(28)13-32-21-26-25-19(17-11-22-8-9-23-17)27(21)12-16-3-2-10-31-16/h2-11H,12-13H2,1H3,(H,24,28)

InChI Key

JAMBDLNFTNHOTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

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